molecular formula C4H11ClN2O B1437955 2-(Ethylamino)acetamide hydrochloride CAS No. 6913-24-2

2-(Ethylamino)acetamide hydrochloride

Cat. No. B1437955
CAS RN: 6913-24-2
M. Wt: 138.59 g/mol
InChI Key: IOXKQKDKMDLZJW-UHFFFAOYSA-N
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Description

“2-(Ethylamino)acetamide hydrochloride” is a chemical compound with the linear formula C4H11ClN2O . It has a molecular weight of 138.6 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for “2-(Ethylamino)acetamide hydrochloride” is 1S/C4H10N2O.ClH/c1-2-6-3-4(5)7;/h6H,2-3H2,1H3,(H2,5,7);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Ethylamino)acetamide hydrochloride” include a molecular weight of 138.6 . The compound is a powder .

Scientific Research Applications

Degradation Kinetics and Products

The degradation of atrazine, a compound related to 2-(Ethylamino)acetamide hydrochloride, has been studied in the context of ozone and OH radicals during ozonation and advanced oxidation processes. This research identified main degradation products and quantified the contribution of different pathways to the overall degradation process, highlighting the reactivity of the ethyl group in these compounds (Acero, Stemmler, & Gunten, 2000).

Synthesis and Biological Activities

Novel compounds including 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide have been synthesized and investigated for their analgesic and anti-inflammatory activities. These compounds, including the one with ethylamino group, have shown promising results in terms of their biological activities (Alagarsamy et al., 2015).

Herbicide Degradation and Environmental Impact

The degradation of acetochlor, which contains a similar structure to 2-(Ethylamino)acetamide hydrochloride, has been studied, providing insights into the environmental impact and biodegradation pathways of these types of compounds. This includes studies on their occurrence in the hydrologic system and the pathways of their anaerobic biodegradation (Wang et al., 2015), (Clark & Goolsby, 1999).

Comparative Metabolism Studies

Research has been conducted on the metabolism of chloroacetamide herbicides in human and rat liver microsomes, providing important insights into the metabolic pathways and potential human health implications of chemicals structurally related to 2-(Ethylamino)acetamide hydrochloride (Coleman et al., 2000).

Safety And Hazards

The safety data sheet advises to wash face, hands, and any exposed skin thoroughly after handling “2-(Ethylamino)acetamide hydrochloride”. It is recommended not to eat, drink, or smoke when using this product. It is also advised not to breathe dust/fume/gas/mist/vapors/spray. Protective gloves, clothing, eye protection, and face protection should be worn. The product should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

2-(ethylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-2-6-3-4(5)7;/h6H,2-3H2,1H3,(H2,5,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXKQKDKMDLZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylamino)acetamide hydrochloride

CAS RN

6913-24-2
Record name 2-(ethylamino)acetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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